Ammoxidation Synthesis: 2,4-Dichlorobenzyl Chloride Route Delivers Higher Yield at Lower Temperature than 2,4-Dichlorotoluene Route
In a 2022 study, 2,4-dichlorobenzonitrile was prepared via direct ammoxidation of 2,4-dichlorobenzyl chloride, achieving a higher product yield at a much lower reaction temperature compared with the conventional ammoxidation of 2,4-dichlorotoluene [1]. This finding directly impacts industrial procurement strategy: sourcing the compound from suppliers utilizing the benzyl chloride route (versus toluene-ammoxidation facilities) may correlate with improved process economics and reduced energy input.
| Evidence Dimension | Ammoxidation reaction yield and temperature efficiency |
|---|---|
| Target Compound Data | Higher yield (numerical yield data not fully disclosed in abstract; qualitative 'higher yield' stated); 'much lower reaction temperature' |
| Comparator Or Baseline | 2,4-Dichlorotoluene ammoxidation route (lower yield; higher temperature) |
| Quantified Difference | Qualitative difference only; exact yield and temperature delta unavailable from accessible abstract |
| Conditions | Catalytic gas-phase ammoxidation; 2,4-dichlorobenzyl chloride as starting material vs. 2,4-dichlorotoluene |
Why This Matters
Procurement from suppliers employing the benzyl chloride ammoxidation route may offer cost and energy efficiency advantages over those relying on conventional toluene-based ammoxidation.
- [1] Kalevaru, V. N.; Lücke, B.; Martin, A. et al. A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation. Res. Chem. Intermed. 2022, 48, 1151–1158. View Source
